molecular formula C15H12ClN5OS B2520301 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide CAS No. 1351588-80-1

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide

Cat. No. B2520301
CAS RN: 1351588-80-1
M. Wt: 345.81
InChI Key: OTJMCODQUXLZEC-UHFFFAOYSA-N
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Description

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A is not fully understood. However, studies have shown that it inhibits the activity of HSP90, a chaperone protein that is involved in the folding and stabilization of other proteins. Inhibition of HSP90 leads to the degradation of client proteins that are essential for cancer cell survival, leading to apoptosis.
Biochemical and Physiological Effects:
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of HSP90, leading to the degradation of client proteins. Physiologically, it has been shown to induce apoptosis in cancer cells and has anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A in lab experiments is its specificity for HSP90. This allows for targeted inhibition of HSP90 and the client proteins it stabilizes. Additionally, 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A has been shown to have low toxicity in animal studies. However, one limitation of using 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A. One area of interest is in the development of analogs that have improved solubility and pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A and its effects on different types of cancer cells. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A in humans.

Synthesis Methods

The synthesis of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A involves the reaction of 2-chloro-N-(2-chlorophenyl)acetamide with 6-(1H-imidazol-1-yl)pyridazin-3-thiol in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified using column chromatography to obtain pure 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A.

Scientific Research Applications

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A has been shown to have potential therapeutic applications in various scientific research fields. One such application is in the treatment of cancer. Studies have shown that 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A has anti-proliferative effects on cancer cells and can induce apoptosis. Additionally, 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide A has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5OS/c16-11-3-1-2-4-12(11)18-14(22)9-23-15-6-5-13(19-20-15)21-8-7-17-10-21/h1-8,10H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJMCODQUXLZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide

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